2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted benzene ring, a methoxy group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the chlorination of 2-methoxybenzene to introduce the chloro group. Subsequent steps include the introduction of the sulfonamide group and the final acetylation to form the acetamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are implemented to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro and methoxy groups can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of alcohols or amines.
Substitution: : Introduction of nitro, amino, or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against specific targets in the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
4-(2-methoxy-5-chlorobenzamido)ethylbenzenesulfonamide
5-Chloro-N-(p-sulfonylphenethyl)-o-anisamide
Uniqueness
2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and versatility in synthesis and application.
Properties
IUPAC Name |
2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-25-10-9-20-18(22)11-13-3-6-15(7-4-13)21-27(23,24)17-12-14(19)5-8-16(17)26-2/h3-8,12,21H,9-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMPBUTGFASIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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